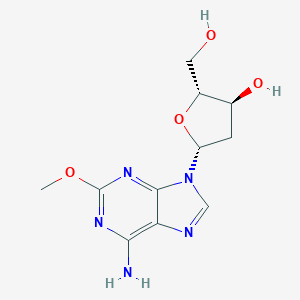

2'-Deoxy-2-methoxyadenosine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,5R)-5-(6-amino-2-methoxypurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O4/c1-19-11-14-9(12)8-10(15-11)16(4-13-8)7-2-5(18)6(3-17)20-7/h4-7,17-18H,2-3H2,1H3,(H2,12,14,15)/t5-,6+,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGRICISHTIAZJG-RRKCRQDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C2C(=N1)N(C=N2)C3CC(C(O3)CO)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=NC(=C2C(=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)CO)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10437626 | |

| Record name | 2'-Deoxy-2-methoxyadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10437626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24757-70-8 | |

| Record name | 2-Methoxy-2'-deoxyadenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024757708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Deoxy-2-methoxyadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10437626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHOXY-2'-DEOXYADENOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EAM4X9P3JV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2'-Deoxy-2'-methoxyadenosine: A Nucleoside Analog for Research and Drug Development

This guide provides a comprehensive technical overview of 2'-Deoxy-2'-methoxyadenosine, a synthetic nucleoside analog with significant potential in various research and therapeutic applications. We will delve into its chemical properties, synthesis, mechanism of action, and the experimental methodologies required for its investigation. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the exploration and application of novel nucleoside analogs.

Part 1: Unveiling 2'-Deoxy-2'-methoxyadenosine: A Molecule of Interest

2'-Deoxy-2'-methoxyadenosine is a purine nucleoside analog characterized by the presence of a methoxy group at the 2' position of the deoxyribose sugar. This seemingly subtle modification distinguishes it from its parent molecule, 2'-deoxyadenosine, a fundamental building block of DNA[1]. The introduction of the 2'-methoxy group imparts unique chemical and biological properties to the molecule, making it a subject of interest for therapeutic and research purposes.

The rationale behind the synthesis and investigation of 2'-Deoxy-2'-methoxyadenosine and similar analogs lies in the quest for molecules that can selectively interfere with cellular processes, particularly DNA replication and repair, in diseased cells such as cancer cells or virus-infected cells. The structural similarity to natural deoxynucleosides allows these analogs to be recognized and processed by cellular enzymes, while the modification at the 2' position can lead to altered biological outcomes.

Part 2: Synthesis and Cellular Transformation: From Prodrug to Active Agent

The journey of 2'-Deoxy-2'-methoxyadenosine from a synthetic compound to a biologically active agent involves its chemical synthesis followed by cellular uptake and metabolic activation.

Chemical Synthesis Approaches

While a specific, detailed synthesis protocol for 2'-Deoxy-2'-methoxyadenosine is not extensively documented in publicly available literature, its synthesis can be inferred from established methods for preparing 2'-O-alkylated nucleosides. A common strategy involves the selective alkylation of the 2'-hydroxyl group of a suitably protected adenosine precursor. For instance, the synthesis of the related compound, 2'-O-methyladenosine, is achieved by treating adenosine with methyl iodide (CH3I) in an anhydrous alkaline medium[2]. A similar approach, with appropriate modifications to start with a deoxyadenosine derivative, could be envisioned for the synthesis of 2'-Deoxy-2'-methoxyadenosine.

Another plausible synthetic route could be adapted from the synthesis of 2'-deoxy-2'-C-α-methyladenosine, which utilizes a glycosylating agent with the desired sugar modification[3]. The synthesis of oligonucleotides containing modified nucleosides often requires specialized protecting group strategies to ensure the stability of the modification during the synthesis and deprotection steps[4].

Cellular Uptake and Metabolic Activation

For 2'-Deoxy-2'-methoxyadenosine to exert its biological effects, it must first be transported into the cell and then converted into its active triphosphate form. Nucleoside analogs typically enter cells via nucleoside transporters. Once inside the cell, they undergo a series of phosphorylation steps, catalyzed by cellular kinases, to yield the corresponding 5'-monophosphate, 5'-diphosphate, and finally the active 5'-triphosphate. This metabolic activation pathway is a critical determinant of the analog's potency.

Part 3: Decoding the Mechanism of Action: A Tale of Molecular Mimicry and Interference

The therapeutic potential of 2'-Deoxy-2'-methoxyadenosine stems from its ability to act as a molecular mimic of the natural nucleoside, 2'-deoxyadenosine triphosphate (dATP), thereby interfering with the process of DNA synthesis.

Interaction with DNA Polymerases and Incorporation into DNA

The active triphosphate form of 2'-Deoxy-2'-methoxyadenosine can be recognized as a substrate by DNA polymerases, the enzymes responsible for DNA replication and repair. The efficiency of this recognition and subsequent incorporation into a growing DNA strand is a key factor in its biological activity and is dependent on the specific DNA polymerase involved[5][6].

The presence of the 2'-methoxy group can influence the interaction with the active site of the polymerase. While some polymerases may efficiently incorporate the modified nucleotide, others might be inhibited by it. The ability of various DNA polymerases to incorporate modified nucleotides has been a subject of extensive research, with findings indicating that the tolerance for modifications at the C5 position of pyrimidines or other positions on the nucleobase or sugar can vary significantly among different polymerases[5][7].

Once incorporated into the DNA strand, the 2'-methoxy group can have profound consequences. It can alter the local conformation of the DNA helix and may hinder the subsequent addition of the next nucleotide, a phenomenon known as chain termination. This is a common mechanism of action for many antiviral and anticancer nucleoside analogs.

Impact on DNA Structure and Function

The incorporation of 2'-Deoxy-2'-methoxyadenosine into DNA can also affect the stability and function of the resulting modified DNA. The 2'-methoxy group can influence the sugar pucker conformation, which in turn affects the overall helical structure. Furthermore, the presence of this modification could impact the binding of DNA-binding proteins, such as transcription factors and DNA repair enzymes, potentially leading to downstream cellular consequences. Modified oligonucleotides containing 2'-O-methoxyethyl (MOE) modifications, which are structurally similar, have been shown to increase nuclease resistance and enhance binding affinity to complementary RNA strands[8].

Part 4: Experimental Protocols: A Guide to Investigation

To evaluate the potential of 2'-Deoxy-2'-methoxyadenosine as a therapeutic agent or a research tool, a series of well-defined experimental protocols are necessary.

In Vitro Cytotoxicity Assay

Objective: To determine the concentration-dependent cytotoxic effect of 2'-Deoxy-2'-methoxyadenosine on a panel of cancer cell lines.

Methodology:

-

Cell Culture: Culture the desired cancer cell lines in their recommended growth medium supplemented with fetal bovine serum and antibiotics.

-

Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treatment: Prepare a serial dilution of 2'-Deoxy-2'-methoxyadenosine in the growth medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium without the compound).

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Viability Assessment: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a commercially available cell viability kit.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Determine the IC50 value (the concentration that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Antiviral Activity Assay

Objective: To assess the ability of 2'-Deoxy-2'-methoxyadenosine to inhibit the replication of a specific virus in a cell-based assay.

Methodology:

-

Cell Culture and Infection: Seed susceptible host cells in 96-well plates. After cell adherence, infect the cells with the virus at a predetermined multiplicity of infection (MOI).

-

Treatment: Immediately after infection, add serial dilutions of 2'-Deoxy-2'-methoxyadenosine to the wells. Include a no-drug control and a positive control (a known antiviral drug).

-

Incubation: Incubate the plates for a period sufficient for viral replication (e.g., 48-72 hours).

-

Quantification of Viral Replication: Measure the extent of viral replication using an appropriate method, such as:

-

Plaque Reduction Assay: For cytopathic viruses, stain the cell monolayer and count the number of plaques.

-

Quantitative PCR (qPCR): Quantify the amount of viral nucleic acid in the cell supernatant or cell lysate.

-

Enzyme-Linked Immunosorbent Assay (ELISA): Measure the level of a specific viral antigen.

-

-

Data Analysis: Calculate the percentage of viral inhibition for each concentration of the compound relative to the no-drug control. Determine the EC50 value (the effective concentration that inhibits viral replication by 50%).

Analysis of DNA Incorporation

Objective: To determine if 2'-Deoxy-2'-methoxyadenosine is incorporated into the DNA of treated cells.

Methodology:

-

Cell Culture and Treatment: Culture cells in the presence of a non-toxic concentration of 2'-Deoxy-2'-methoxyadenosine for a defined period.

-

Genomic DNA Extraction: Isolate high-quality genomic DNA from the treated and untreated control cells.

-

Enzymatic Digestion: Digest the genomic DNA to individual deoxynucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.

-

LC-MS/MS Analysis: Analyze the resulting deoxynucleoside mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect and quantify the presence of 2'-Deoxy-2'-methoxyadenosine.

-

Data Analysis: Compare the chromatograms and mass spectra of the treated samples to those of the untreated controls and a synthetic standard of 2'-Deoxy-2'-methoxyadenosine to confirm its incorporation.

Part 5: Analytical Methodologies: Detecting the Unseen

The detection and quantification of 2'-Deoxy-2'-methoxyadenosine and its metabolites in biological matrices are crucial for pharmacokinetic and pharmacodynamic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and accuracy[9][10][11].

Table 1: Key Parameters for LC-MS/MS Analysis of 2'-Deoxy-2'-methoxyadenosine

| Parameter | Description |

| Chromatography | Reversed-phase or hydrophilic interaction liquid chromatography (HILIC) can be used for separation. |

| Ionization Source | Electrospray ionization (ESI) in positive ion mode is typically used for nucleosides. |

| Mass Analyzer | A triple quadrupole mass spectrometer is commonly employed for its quantitative capabilities. |

| Detection Mode | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. |

| Precursor Ion | The protonated molecular ion [M+H]+ of 2'-Deoxy-2'-methoxyadenosine. |

| Product Ion | A characteristic fragment ion generated by collision-induced dissociation of the precursor ion. |

Part 6: The Horizon of Possibilities: Applications and Future Directions

2'-Deoxy-2'-methoxyadenosine holds promise in several areas of biomedical research and development.

Potential as a Therapeutic Agent

-

Anticancer Therapy: By interfering with DNA synthesis, 2'-Deoxy-2'-methoxyadenosine could potentially inhibit the proliferation of rapidly dividing cancer cells[12][13]. Its efficacy would depend on the specific cancer type and its metabolic profile.

-

Antiviral Therapy: Many antiviral drugs are nucleoside analogs that target viral polymerases. 2'-Deoxy-2'-methoxyadenosine could be explored for its activity against various viruses, particularly those with error-prone polymerases.

Utility as a Research Tool

-

Studying DNA Replication and Repair: As a modified building block of DNA, this analog can be used to probe the mechanisms of DNA polymerases and DNA repair pathways.

-

Development of Modified Oligonucleotides: 2'-Deoxy-2'-methoxyadenosine can be incorporated into synthetic oligonucleotides to enhance their properties for applications such as antisense therapy, siRNA, and aptamers[8][14][15].

Future Research Perspectives

Further research is warranted to fully elucidate the potential of 2'-Deoxy-2'-methoxyadenosine. Key areas for future investigation include:

-

Detailed Synthesis and Characterization: Development and publication of a robust and scalable synthesis protocol.

-

Enzymatic Studies: In-depth investigation of its interaction with a wide range of cellular and viral DNA polymerases.

-

In Vivo Studies: Evaluation of its efficacy, pharmacokinetics, and safety in animal models of cancer and viral infections.

-

Structural Biology: Determination of the crystal structure of DNA containing 2'-Deoxy-2'-methoxyadenosine to understand its impact on DNA conformation.

Part 7: References

-

McEwan, J. F., & Vederas, J. C. (n.d.). Synthesis of 2′-Deoxy-2′-C-α-methylpurine Nucleosides. Retrieved from [Link]

-

Wakade, A. R., et al. (1998). 2'-Deoxyadenosine selectively kills nonneuronal cells without affecting survival and growth of chick dorsal root ganglion neurons. Brain Research, 784(1-2), 297-304. Retrieved from [Link]

-

Bio-Synthesis Inc. (n.d.). 2'-MOE, 2-MethoxyEthoxy, RNA Modification. Retrieved from [Link]

-

Li, X., et al. (2019). The DNA modification N6-methyl-2'-deoxyadenosine (m6dA) drives activity-induced gene expression and is required for fear extinction. Nature Neuroscience, 22(4), 549-557. Retrieved from [Link]

-

Reddy, P. V., et al. (2007). Process research on the preparation of DMT protected 2'-O-methoxyethylguanosine for oligonucleotide synthesis in therapeutic applications. Nucleosides, Nucleotides & Nucleic Acids, 26(10-12), 1589-1592. Retrieved from [Link]

-

Li, X., et al. (2019). The DNA modification N6-methyl-2'-deoxyadenosine (m6dA) drives activity-induced gene expression and is required for fear extinction. Nature Neuroscience, 22(4), 549–557. Retrieved from [Link]

-

Guo, S., et al. (2021). Quantitative Analysis of Methylated Adenosine Modifications Revealed Increased Levels of N6-Methyladenosine (m6A) and N6,2′-O-Dimethyladenosine (m6Am) in Serum From Colorectal Cancer and Gastric Cancer Patients. Frontiers in Cell and Developmental Biology, 9, 694673. Retrieved from [Link]

-

ResearchGate. (n.d.). Quantitative Analysis of Methylated Adenosine Modifications Revealed Increased Levels of N6-Methyladenosine (m6A) and N6,2′-O-Dimethyladenosine (m6Am) in Serum From Colorectal Cancer and Gastric Cancer Patients. Retrieved from [Link]

-

Yoshioka, A., et al. (1987). Adenosine, deoxyadenosine, and deoxyguanosine induce DNA cleavage in mouse thymocytes. Journal of Immunology, 138(10), 3479-3483. Retrieved from [Link]

-

Ismail, N. A., & Montague, W. (1977). Effects of adenosine, 2-deoxyadenosine and N6-phenylisopropyladenosine on rat islet function and metabolism. Biochimica et Biophysica Acta, 498(2), 325-334. Retrieved from [Link]

-

Frontiers. (2021, July 26). Quantitative Analysis of Methylated Adenosine Modifications Revealed Increased Levels of N6-Methyladenosine (m6A) and N6,2-O-Dim. Retrieved from [Link]

-

Kuwahara, M., et al. (2007). Enzymatic incorporation of chemically-modified nucleotides into DNAs. Nucleic Acids Symposium Series, 51(1), 135-136. Retrieved from [Link]

-

PubChem. (n.d.). 2'-Deoxy-N-methyladenosine 5'-(dihydrogen phosphate). Retrieved from [Link]

-

Gao, H., et al. (1995). Synthesis of oligonucleotides containing 2'-deoxy-6-thioguanosine at a predetermined site. Nucleic Acids Research, 23(24), 5719-5724. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of adenosine and 2′-deoxyadenosine modified with metalla. Retrieved from [Link]

-

Hadden, M. K., et al. (2024). Small molecules that regulate the N6-methyladenosine RNA modification as potential anti-cancer agents. European Journal of Medicinal Chemistry, 273, 116526. Retrieved from [Link]

-

PubChem. (n.d.). 2'-O-Methyladenosine. Retrieved from [Link]

-

Wang, Y., et al. (2023). Single-Base Resolution Detection of N6-Methyladenosine in RNA by Adenosine Deamination Sequencing. Analytical Chemistry, 95(29), 10996-11003. Retrieved from [Link]

-

Vaught, J. D., et al. (2010). Synthesis and Enzymatic Incorporation of Modified Deoxyuridine Triphosphates. Molecules, 15(11), 7728-7751. Retrieved from [Link]

-

Chemie Brunschwig. (n.d.). Guidebook for the Synthesis of Oligonucleotides. Retrieved from [Link]

-

ResearchGate. (2025, August 6). (PDF) Synthesis of Base-Modified 2 '-Deoxyribonucleoside Triphosphates and Their Use in Enzymatic Synthesis of Modified DNA for Applications in Bioanalysis and Chemical Biology. Retrieved from [Link]

-

Wikipedia. (n.d.). Oligonucleotide synthesis. Retrieved from [Link]

-

bioRxiv. (2024, July 20). N6-methyladenosine in DNA promotes genome stability. Retrieved from [Link]

-

Google Patents. (n.d.). US5962675A - Chemical syntheses of 2'-O-methoxy purine nucleosides. Retrieved from

-

Wu, J., et al. (2018). N6-Deoxyadenosine Methylation in Mammalian Mitochondrial DNA. Molecular Cell, 71(5), 792-804.e7. Retrieved from [Link]

-

Misra, R. R., et al. (1994). A comparison of two ultrasensitive methods for measuring 1,N6-etheno-2'-deoxyadenosine and 3,N4-etheno-2'-deoxycytidine in cellular DNA. Carcinogenesis, 15(8), 1647-1652. Retrieved from [Link]

-

Lan, T., et al. (2023). Functions of N6-methyladenosine in cancer metabolism: from mechanism to targeted therapy. Journal of Hematology & Oncology, 16(1), 38. Retrieved from [Link]

-

Chen, Y., et al. (2022). Mutual regulation between N6-methyladenosine (m6A) modification and circular RNAs in cancer: impacts on therapeutic resistance. Molecular Cancer, 21(1), 119. Retrieved from [Link]

-

ResearchGate. (n.d.). Evolution of a strategy for the chemical modification of N 6 mdA in. Retrieved from [Link]

-

Eoff, R. L., et al. (2010). Mechanistic Studies with DNA Polymerases Reveal Complex Outcomes following Bypass of DNA Damage. Journal of Nucleic Acids, 2010, 549393. Retrieved from [Link]

-

Souness, J. E., & Chagoya de Sanchez, V. (1982). Effect of N6-methyladenosine on fat-cell glucose metabolism. Evidence for two modes of action. The Biochemical Journal, 206(2), 225-232. Retrieved from [Link]

-

Xiang, S., et al. (2021). N6-Methyladenosine, DNA Repair, and Genome Stability. Frontiers in Molecular Biosciences, 8, 644331. Retrieved from [Link]

-

Yamanishi, K., et al. (2019). DNA polymerase θ accomplishes translesion synthesis opposite 1,N6-ethenodeoxyadenosine with a remarkably high fidelity in human cells. The Journal of Biological Chemistry, 294(9), 3125-3134. Retrieved from [Link]

-

YouTube. (2024, April 24). Scientists at IOCB Prague develop a new method for enzymatic synthesis of potential RNA therapeutics. Retrieved from [Link]

-

Racz, M. G., et al. (2020). The comprehensive interactomes of human adenosine RNA methyltransferases and demethylases reveal distinct functional and regulatory features. Nucleic Acids Research, 48(12), 6813-6829. Retrieved from [Link]

-

bioRxiv. (2024, October 9). Template-Independent Enzymatic RNA Synthesis. Retrieved from [Link]

-

Imai, J., et al. (1989). 8-Methyladenosine-substituted analogues of 2-5A: synthesis and their biological activities. Journal of Medicinal Chemistry, 32(6), 1283-1289. Retrieved from [Link]

Sources

- 1. Synthesis and Bioactivity of 2'-Deoxyadenosine_Chemicalbook [chemicalbook.com]

- 2. 2'-O-Methyladenosine synthesis - chemicalbook [chemicalbook.com]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 4. Synthesis of oligonucleotides containing 2'-deoxy-6-thioguanosine at a predetermined site - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enzymatic incorporation of chemically-modified nucleotides into DNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Enzymatic Incorporation of Modified Deoxyuridine Triphosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanistic Studies with DNA Polymerases Reveal Complex Outcomes following Bypass of DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2'-MOE, 2-MethoxyEthoxy, RNA Modification [biosyn.com]

- 9. Quantitative Analysis of Methylated Adenosine Modifications Revealed Increased Levels of N6-Methyladenosine (m6A) and N6,2′-O-Dimethyladenosine (m6Am) in Serum From Colorectal Cancer and Gastric Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. Small molecules that regulate the N6-methyladenosine RNA modification as potential anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 15. US5962675A - Chemical syntheses of 2'-O-methoxy purine nucleosides - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for 2'-Deoxy-2'-methoxyadenosine in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Deoxy-2'-methoxyadenosine is a modified purine nucleoside analog. As a structural derivative of deoxyadenosine, it holds potential as a tool in various cell-based assays, particularly in the fields of virology, oncology, and molecular biology. Its modified ribose sugar, with a methoxy group at the 2' position, is key to its anticipated biological activities. This modification can influence its recognition by cellular enzymes, such as kinases and polymerases, potentially leading to the inhibition of nucleic acid synthesis. These characteristics make it a compound of interest for investigating cellular processes and for the development of novel therapeutic agents. This document provides a comprehensive guide to the use of 2'-Deoxy-2'-methoxyadenosine in a cell culture setting, covering its mechanism of action, practical handling, and detailed experimental protocols.

Mechanism of Action: A General Perspective for Nucleoside Analogs

Nucleoside analogs typically exert their effects by interfering with the synthesis of DNA or RNA.[1] For 2'-Deoxy-2'-methoxyadenosine, the proposed mechanism follows a similar pathway. Once transported into the cell, it is sequentially phosphorylated by cellular kinases to its active triphosphate form. This triphosphate metabolite then acts as a competitive inhibitor of the corresponding endogenous deoxynucleotide triphosphate (dATP) for incorporation into newly synthesized DNA strands by DNA polymerases.[1] The presence of the 2'-methoxy group can lead to chain termination, thereby halting DNA replication and triggering downstream cellular responses, such as cell cycle arrest and apoptosis.[1][2]

Caption: General metabolic activation and mechanism of action of a nucleoside analog.

Practical Considerations and Pre-Protocol Setup

Reconstitution and Storage

Proper handling of 2'-Deoxy-2'-methoxyadenosine is crucial for maintaining its stability and activity.

| Parameter | Recommendation | Source |

| Solvent | Dimethyl sulfoxide (DMSO) | [3] |

| Stock Concentration | Prepare a high-concentration stock solution (e.g., 10-20 mM) in DMSO. | General Lab Practice |

| Storage | Store the solid compound and stock solutions at -20°C. Protect from light. | [4] |

| Working Solutions | Dilute the stock solution in sterile cell culture medium to the desired final concentration immediately before use. | General Lab Practice |

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Cell Line Selection and Culture

The choice of cell line will depend on the research question. It is recommended to use cell lines relevant to the intended application (e.g., cancer cell lines for cytotoxicity studies, virally-infected cells for antiviral assays). Ensure that the selected cell lines are healthy and in the logarithmic growth phase before starting any experiment.

Safety Precautions

As with any chemical compound, appropriate safety measures should be taken.

-

Wear personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.[5]

-

Handle the compound in a well-ventilated area, such as a chemical fume hood, especially when working with the solid form.[5]

-

Consult the Safety Data Sheet (SDS) for detailed safety information.

Experimental Protocols

The following are general protocols that can be adapted for use with 2'-Deoxy-2'-methoxyadenosine. It is highly recommended to perform a dose-response experiment to determine the optimal concentration range for your specific cell line and experimental conditions.

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the effect of 2'-Deoxy-2'-methoxyadenosine on cell viability.

Caption: A typical workflow for assessing cell cytotoxicity using an MTT assay.

Materials:

-

96-well cell culture plates

-

Selected cell line

-

Complete cell culture medium

-

2'-Deoxy-2'-methoxyadenosine stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of 2'-Deoxy-2'-methoxyadenosine in complete culture medium. Remove the old medium from the wells and add the medium containing the compound. Include vehicle control (medium with the same concentration of DMSO as the highest concentration of the compound) and untreated control wells.

-

Incubation: Incubate the plate for a period of 48 to 72 hours at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

-

Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Apoptosis Induction and Analysis (Annexin V Staining)

This protocol is used to determine if the cytotoxic effects of 2'-Deoxy-2'-methoxyadenosine are due to the induction of apoptosis.[6]

Materials:

-

6-well cell culture plates

-

Selected cell line

-

Complete cell culture medium

-

2'-Deoxy-2'-methoxyadenosine

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with 2'-Deoxy-2'-methoxyadenosine at concentrations around the determined IC50 value for 24-48 hours. Include appropriate controls.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining: Wash the cells with cold PBS and resuspend them in binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cells and incubate in the dark.[7]

-

Flow Cytometry: Analyze the stained cells by flow cytometry.[6]

-

Data Interpretation:

-

Annexin V-negative, PI-negative: Live cells

-

Annexin V-positive, PI-negative: Early apoptotic cells[7]

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative, PI-positive: Necrotic cells

-

Data Interpretation and Troubleshooting

-

High background in controls: This could be due to unhealthy cells or contamination. Ensure proper cell culture techniques.

-

No effect of the compound: The concentration range might be too low, or the incubation time too short. Optimize these parameters. The chosen cell line might also be resistant.

-

Inconsistent results: Ensure accurate pipetting and uniform cell seeding.

References

-

PubChem. 2'-O-Methyladenosine. [Link]

-

DiVA portal. Nucleoside analog cytotoxicity - focus on enzyme regulation, metabolism, and development of resistance. [Link]

-

PMC. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

-

CRO Splendid Lab Pvt. Ltd. 2'-Deoxy-N-methyladenosine. [Link]

-

MDPI. Enhancing the Nucleoside Analog Response with Translational Therapeutic Approaches to Overcome Resistance. [Link]

-

ResearchGate. Mechanisms of apoptosis by nucleoside analogs. [Link]

-

Huaren Science. 2'-Deoxynucleosides, Modified Nucleosides Manufacturer. [Link]

-

ACS Publications. Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase. [Link]

-

Anticancer Research. MTT Test and Time-lapse Microscopy to Evaluate the Antitumor Potential of Nucleoside Analogues. [Link]

-

DeNovix. Apoptosis Assay Protocol. [Link]

-

PubMed. Acute cytotoxicity of arabinofuranosyl nucleoside analogs is not dependent on mitochondrial DNA. [Link]

-

PubChem. 2'-Deoxyadenosine monohydrate. [Link]

Sources

- 1. Enhancing the Nucleoside Analog Response with Translational Therapeutic Approaches to Overcome Resistance [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. caymanchem.com [caymanchem.com]

- 4. fishersci.com [fishersci.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

Application Notes and Protocols for the Experimental Design of 2'-O-Methyladenosine Studies

Introduction: Navigating the Landscape of Modified Nucleosides

The field of nucleoside analogs as therapeutic agents is a cornerstone of modern pharmacology, delivering potent antiviral and anticancer treatments. These molecules, structural mimics of natural nucleosides, can interfere with essential cellular processes such as DNA and RNA synthesis.[1][2] A significant area of research within this field is the modification of the ribose sugar moiety, which can enhance stability, improve pharmacokinetic profiles, and modulate biological activity.

This guide focuses on the experimental design for studying a specific modified nucleoside, 2'-O-Methyladenosine (2'-O-Me-A) . It is crucial to address a potential point of nomenclatural confusion: the term "2'-Deoxy-2'-methoxyadenosine" is chemically paradoxical, as the 2' position on the ribose ring cannot simultaneously be a "deoxy" (lacking a hydroxyl group) and have a "methoxy" modification. Therefore, this document will proceed under the expert assumption that the intended molecule of interest is 2'-O-Methyladenosine, a compound with significant biological relevance. The protocols and experimental strategies detailed herein are broadly applicable to the study of other novel nucleoside analogs.

2'-O-Methylation is a naturally occurring modification in various RNA species, including tRNA, rRNA, and mRNA.[3][4] This modification plays a critical role in RNA stability by protecting against nuclease degradation.[4] In the context of therapeutic development, 2'-O-methylation has been shown to reduce the immunogenicity of RNA molecules, a key factor in developing RNA-based therapeutics.[5] Furthermore, 2'-O-methylated nucleosides are investigated for their potential to modulate viral replication and cell proliferation.[6][7]

This document provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust preclinical studies on 2'-O-Methyladenosine. We will delve into the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for generating reliable and reproducible data.

Part 1: Initial Characterization and In Vitro Efficacy

The initial phase of investigation for any novel therapeutic candidate involves a thorough characterization of its biological activity and safety profile in vitro. This section outlines the fundamental assays for determining the cytotoxicity and potential therapeutic efficacy (antiviral or anticancer) of 2'-O-Methyladenosine.

In Vitro Cytotoxicity Assessment

Scientific Rationale: Before assessing the therapeutic properties of 2'-O-Me-A, it is imperative to determine its inherent toxicity to host cells. This is crucial for establishing a therapeutic window – the concentration range where the compound exhibits its desired biological effect with minimal harm to normal cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable colorimetric method for assessing cell viability.[8][9][10] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[9]

Experimental Workflow: Cytotoxicity Assessment

Caption: Workflow for determining the in vitro cytotoxicity of 2'-O-Methyladenosine using the MTT assay.

Detailed Protocol: MTT Assay

-

Cell Plating: Seed a relevant cell line (e.g., Vero for antiviral studies, a cancer cell line for anticancer studies) into a 96-well plate at a predetermined optimal density (typically 1,000-100,000 cells/well) and incubate for 24 hours to allow for cell attachment and recovery.[11]

-

Compound Preparation: Prepare a stock solution of 2'-O-Me-A in a suitable solvent (e.g., DMSO or sterile water). Perform serial dilutions of the stock solution in cell culture medium to obtain a range of desired concentrations.

-

Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of 2'-O-Me-A. Include appropriate controls: cells with medium only (negative control) and cells with a known cytotoxic agent (positive control).

-

Incubation: Incubate the plates for a period that is relevant to the intended therapeutic application (e.g., 72 hours for anticancer studies).[12]

-

MTT Addition: After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[8][11] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[8]

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the viability against the log of the compound concentration to generate a dose-response curve and determine the 50% cytotoxic concentration (CC50).

In Vitro Antiviral Activity Assessment

Scientific Rationale: The plaque reduction assay is the gold standard for determining the in vitro efficacy of an antiviral compound.[13] This assay quantifies the ability of a drug to inhibit the cytopathic effect of a virus, which manifests as "plaques" or areas of cell death in a monolayer of infected cells. By measuring the reduction in the number of plaques at various drug concentrations, the 50% effective concentration (EC50) can be determined.

Detailed Protocol: Plaque Reduction Assay

-

Cell Seeding: Plate a monolayer of susceptible host cells (e.g., Vero cells for Herpes Simplex Virus or SARS-CoV-2) in 6-well or 12-well plates and grow to confluency.

-

Virus Dilution: Prepare serial dilutions of the viral stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaques per well).

-

Infection: Remove the growth medium from the cells and infect the monolayer with the diluted virus. Incubate for 1-2 hours to allow for viral adsorption.[13][14]

-

Compound Treatment: During the viral adsorption period, prepare different concentrations of 2'-O-Me-A in an overlay medium (e.g., medium containing 1% methylcellulose). The overlay medium restricts the spread of the virus to adjacent cells, ensuring the formation of distinct plaques.[13]

-

Overlay Application: After adsorption, remove the virus inoculum and add the overlay medium containing the test compound.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

-

Plaque Visualization: After incubation, fix the cells (e.g., with 10% formalin) and stain with a solution like crystal violet to visualize the plaques.[13][15]

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the virus control (no compound). Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration.

Data Presentation: Efficacy and Cytotoxicity Summary

| Compound | Cell Line | CC50 (µM) | Virus | EC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| 2'-O-Me-A | Vero | >100 | HSV-1 | 5.2 | >19.2 |

| Acyclovir (Control) | Vero | >200 | HSV-1 | 0.8 | >250 |

| 2'-O-Me-A | A549 | 85 | Influenza A | 12.5 | 6.8 |

| Ribavirin (Control) | A549 | >100 | Influenza A | 10.1 | >9.9 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Part 2: Elucidating the Mechanism of Action

Understanding how a nucleoside analog exerts its therapeutic effect is critical for its development. For 2'-O-Me-A, the primary hypothesized mechanisms involve its intracellular phosphorylation to the active triphosphate form, followed by the inhibition of viral or cellular polymerases.

Mechanism of Action Workflow

Caption: A workflow for investigating the mechanism of action of 2'-O-Methyladenosine.

Intracellular Phosphorylation

Scientific Rationale: Most nucleoside analogs are prodrugs that require intracellular phosphorylation to their triphosphate form to become active.[15] This process is typically initiated by cellular or viral kinases. Therefore, it is essential to determine if 2'-O-Me-A is a substrate for these enzymes and if its triphosphate form accumulates in cells.

Detailed Protocol: In Vitro Kinase Assay

-

Enzyme and Substrate Preparation: Obtain purified recombinant cellular or viral kinases (e.g., deoxycytidine kinase, thymidine kinase).

-

Reaction Mixture: Prepare a reaction buffer containing the kinase, 2'-O-Me-A, and a phosphate donor, typically [γ-³²P]ATP, to track phosphorylation.[16]

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

-

Reaction Termination: Stop the reaction by adding a solution like EDTA.[17]

-

Analysis: Separate the reaction products using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Detect the radiolabeled phosphorylated products using autoradiography or a phosphorimager.

Detailed Protocol: LC-MS/MS Analysis of Intracellular Triphosphates

-

Cell Culture and Treatment: Culture the target cells and treat them with 2'-O-Me-A for various durations.

-

Metabolite Extraction: Harvest the cells and extract the intracellular metabolites using a cold solvent mixture (e.g., methanol/water).[18]

-

Sample Preparation: Centrifuge the extract to remove cellular debris and prepare the supernatant for analysis.

-

LC-MS/MS Analysis: Use a validated ion-pair liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to separate and quantify the intracellular levels of 2'-O-Me-A and its mono-, di-, and triphosphate forms.[19][20][21]

-

Data Analysis: Correlate the intracellular concentration of the triphosphate form with the observed biological activity (e.g., antiviral EC50).

Inhibition of Polymerase Activity

Scientific Rationale: The triphosphate form of a nucleoside analog typically competes with natural deoxynucleoside triphosphates (dNTPs) for incorporation into newly synthesized DNA or RNA strands by polymerases.[22] This incorporation can lead to chain termination or disrupt further polymerase function. A direct polymerase inhibition assay is necessary to confirm this mechanism.

Detailed Protocol: DNA/RNA Polymerase Inhibition Assay

-

Reaction Components: Set up a reaction mixture containing a purified viral or cellular polymerase, a primer-template nucleic acid substrate, the four natural dNTPs (or NTPs for RNA polymerases), and the triphosphate form of 2'-O-Me-A.[23]

-

Reaction Initiation and Incubation: Initiate the reaction by adding the polymerase and incubate at the optimal temperature.

-

Product Analysis: Analyze the extension of the primer using gel electrophoresis. A reduction in the amount of full-length product in the presence of 2'-O-Me-A triphosphate indicates polymerase inhibition.[24]

-

Mechanism of Inhibition: To determine if the compound acts as a chain terminator, analyze the size of the terminated products.

Part 3: In Vivo Pharmacokinetic Profiling

Scientific Rationale: Pharmacokinetics (PK) describes the journey of a drug through the body: its absorption, distribution, metabolism, and excretion (ADME).[25] Understanding the PK profile of 2'-O-Me-A is essential for translating in vitro findings to in vivo models and eventually to clinical applications. Animal models are crucial for these studies.[26][27]

Experimental Workflow: In Vivo Pharmacokinetic Study

Caption: A streamlined workflow for conducting in vivo pharmacokinetic studies of 2'-O-Methyladenosine.

Detailed Protocol: Murine Pharmacokinetic Study

-

Animal Model: Select an appropriate animal model, such as mice or rats.

-

Drug Administration: Administer a defined dose of 2'-O-Me-A through different routes, such as intravenous (IV) bolus and oral gavage, to assess bioavailability.

-

Sample Collection: Collect blood samples at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-administration. Process the blood to obtain plasma.

-

Sample Analysis: Extract the drug from the plasma samples and quantify its concentration using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Plot the plasma concentration versus time data. Calculate key PK parameters including:

-

Cmax: Maximum plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC: Area under the concentration-time curve, representing total drug exposure.

-

t1/2: Elimination half-life.

-

Bioavailability (F%): (AUCoral / AUCIV) x 100.

-

Data Presentation: Key Pharmacokinetic Parameters

| Parameter | Intravenous (10 mg/kg) | Oral (50 mg/kg) |

| Cmax (ng/mL) | 2500 | 850 |

| Tmax (h) | 0.08 | 0.5 |

| AUC (ng·h/mL) | 3200 | 4800 |

| t1/2 (h) | 2.1 | 2.5 |

| Bioavailability (F%) | - | 30% |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion

This guide provides a comprehensive and scientifically grounded framework for the preclinical evaluation of 2'-O-Methyladenosine. By following these detailed protocols and understanding the rationale behind each experimental step, researchers can generate high-quality, reliable data to support the development of this and other novel nucleoside analogs as potential therapeutic agents. The emphasis on self-validating systems and clear data interpretation will facilitate informed decision-making throughout the drug discovery and development process.

References

-

National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]

-

Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

-

Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

-

JoVE. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Retrieved from [Link]

-

Dong, H., et al. (2012). 2'-O Methylation of Internal Adenosine by Flavivirus NS5 Methyltransferase. PLoS Pathogens. Retrieved from [Link]

-

Helm, M. & Motorin, Y. (2017). 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions. Journal of Molecular Biology. Retrieved from [Link]

-

Thackray, L. B., et al. (2019). Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS-CoV-2. Current Protocols in Microbiology. Retrieved from [Link]

-

Xu, Y., et al. (2011). A LC-MS/MS method for the analysis of intracellular nucleoside triphosphate levels. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

-

He, L., et al. (2019). Methyladenosine Modification in RNAs: From Regulatory Roles to Therapeutic Implications in Cancer. International Journal of Molecular Sciences. Retrieved from [Link]

-

Wikipedia. (n.d.). 2'-O-methylation. Retrieved from [Link]

-

Chen, Y., et al. (2021). Natural evidence of coronaviral 2′-O-methyltransferase activity affecting viral pathogenesis via improved substrate RNA binding. PLoS Pathogens. Retrieved from [Link]

-

Johnson, K. A. (2021). Mechanisms of inhibition of viral RNA replication by nucleotide analogs. Biophysical Chemistry. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). Assay Guidance Manual: Assay Development for Protein Kinase Enzymes. Retrieved from [Link]

-

Abou Assi, H., et al. (2020). 2'-O-methylation alters the RNA secondary structural ensemble. ResearchGate. Retrieved from [Link]

-

Dahan, E., et al. (2021). Inhibition of SARS-CoV-2 polymerase by nucleotide analogs from a single-molecule perspective. eLife. Retrieved from [Link]

-

Dong, H., et al. (2012). 2′-O Methylation of Internal Adenosine by Flavivirus NS5 Methyltransferase. PLoS Pathogens. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of adenosine and 2′-deoxyadenosine modified with metalla bis(dicarbollides) containing Co, Fe, or Cr. Retrieved from [Link]

-

ACS Publications. (2023). Network Pharmacology-Based and Molecular Docking Analysis of Resveratrol Glycosylated Derivatives on Park. Retrieved from [Link]

-

ResearchGate. (2022). High-throughput in vitro kinase activity assay measuring substrate phosphorylation?. Retrieved from [Link]

-

American Society for Microbiology. (2006). Plaque Assay Protocols. Retrieved from [Link]

-

Li, N., et al. (2021). Quantitative Analysis of Methylated Adenosine Modifications Revealed Increased Levels of N6-Methyladenosine (m6A) and N6,2′-O-Dimethyladenosine (m6Am) in Serum From Colorectal Cancer and Gastric Cancer Patients. Frontiers in Oncology. Retrieved from [Link]

-

Wikipedia. (n.d.). Research in management of Ebola. Retrieved from [Link]

-

CD Genomics. (n.d.). What Is 2'-O-Methylation and How to Detect It. Retrieved from [Link]

-

Yuan, P., et al. (2015). Quantitative analysis of intracellular nucleoside triphosphates and other polar metabolites using ion pair reversed-phase liquid chromatography coupled with tandem mass spectrometry. Journal of Chromatography B. Retrieved from [Link]

-

Frontiers. (n.d.). Regulation of Antiviral Immune Response by N6-Methyladenosine of mRNA. Retrieved from [Link]

-

MDPI. (2023). Nucleoside Analogs That Inhibit SARS-CoV-2 Replication by Blocking Interaction of Virus Polymerase with RNA. Retrieved from [Link]

-

Biotechfarm. (n.d.). Animal Pharmacokinetic Studies for Safe Treatments. Retrieved from [Link]

-

University of Washington BioE. (2017). Fast and sensitive HPLC–MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells. Retrieved from [Link]

-

MDPI. (n.d.). RNA 2′-O-Methylation (Nm) Modification in Human Diseases. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). In vitro NLK Kinase Assay. Retrieved from [Link]

-

Züst, R., et al. (2011). Ribose 2′-O-methylation provides a molecular signature for the distinction of self and non-self mRNA dependent on the RNA sensor Mda5. Nature Immunology. Retrieved from [Link]

-

ASM Journals. (n.d.). Effects of antiviral nucleoside analogs on human DNA polymerases and mitochondrial DNA synthesis. Retrieved from [Link]

-

ACS Publications. (2020). Nucleotide Analogues as Inhibitors of SARS-CoV-2 Polymerase, a Key Drug Target for COVID-19. Retrieved from [Link]

-

PubMed. (2024). Small molecules that regulate the N6-methyladenosine RNA modification as potential anti-cancer agents. Retrieved from [Link]

-

DSpace. (2015). Development of an LC–MS/MS assay for the quantitative determination of the intracellular 5-fluorouracil nucleotides responsibl. Retrieved from [Link]

-

MDPI. (n.d.). Pharmacokinetic Evaluation of New Drugs Using a Multi-Labelling Approach and PET Imaging: Application to a Drug Candidate with Potential Application in Neuromuscular Disorders. Retrieved from [Link]

-

PubMed. (n.d.). N1-methyladenosine modification in cancer biology: Current status and future perspectives. Retrieved from [Link]

-

Frontiers. (n.d.). A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples. Retrieved from [Link]

-

ResearchGate. (2023). Animal Models Used for Bioavailability and Bioequivalence Studies: Focus on Their Human Likeness. Retrieved from [Link]

Sources

- 1. Inhibition of SARS-CoV-2 polymerase by nucleotide analogs from a single-molecule perspective | eLife [elifesciences.org]

- 2. researchgate.net [researchgate.net]

- 3. 2'-O-methylation - Wikipedia [en.wikipedia.org]

- 4. What Is 2'-O-Methylation and How to Detect It - CD Genomics [rna.cd-genomics.com]

- 5. Ribose 2′-O-methylation provides a molecular signature for the distinction of self and non-self mRNA dependent on the RNA sensor Mda5 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.plos.org [journals.plos.org]

- 7. Methyladenosine Modification in RNAs: From Regulatory Roles to Therapeutic Implications in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 10. pubs.acs.org [pubs.acs.org]

- 11. atcc.org [atcc.org]

- 12. texaschildrens.org [texaschildrens.org]

- 13. benchchem.com [benchchem.com]

- 14. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]

- 15. Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Fast and sensitive HPLC–MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells | UW Bioengineering [bioe.uw.edu]

- 19. A LC-MS/MS method for the analysis of intracellular nucleoside triphosphate levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Quantitative analysis of intracellular nucleoside triphosphates and other polar metabolites using ion pair reversed-phase liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. dspace.library.uu.nl [dspace.library.uu.nl]

- 22. Mechanisms of inhibition of viral RNA replication by nucleotide analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. mdpi.com [mdpi.com]

- 25. mdpi.com [mdpi.com]

- 26. biotechfarm.co.il [biotechfarm.co.il]

- 27. researchgate.net [researchgate.net]

Handling and storage of 2'-Deoxy-2-methoxyadenosine solutions

Application Note & Protocol Guide

Topic: Optimized Methodologies for the Handling, Storage, and Quality Control of 2'-Modified Adenosine Analog Solutions

Abstract

Modified nucleosides are fundamental to therapeutic drug development and biomedical research, with applications ranging from antiviral agents to antisense oligonucleotides.[1][2] 2'-Deoxy-2-methoxyadenosine, and more commonly its structural relative 2'-O-Methyladenosine, are important members of this class. The integrity of these molecules in solution is paramount for generating reproducible and reliable experimental data. This guide provides a comprehensive set of protocols and best practices for the handling, dissolution, storage, and quality control of 2'-modified adenosine analog solutions, ensuring their stability and performance in downstream applications. The principles and procedures outlined herein are designed to provide researchers, scientists, and drug development professionals with a self-validating system for maintaining compound integrity.

Note on Nomenclature: The term "this compound" is an unconventional name. Typically, a "deoxy" nucleoside lacks a hydroxyl group at the 2' position. This guide will focus on the widely studied and commercially available analog, 2'-O-Methyladenosine (adenosine with a methoxy group at the 2' position), as its handling principles are representative. For comparative purposes, data for the parent compound, 2'-Deoxyadenosine , is also included.

Physicochemical Properties and Compound Specifications

A thorough understanding of the physicochemical properties of a compound is the foundation of proper handling. The data below has been consolidated from various chemical suppliers and databases.

Table 1: Physicochemical Properties of 2'-O-Methyladenosine

| Property | Value | Source(s) |

|---|---|---|

| Synonyms | 2'-OMeA, Cordysinin B | [3][4] |

| CAS Number | 2140-79-6 | [3][5] |

| Molecular Formula | C₁₁H₁₅N₅O₄ | [4][5] |

| Molecular Weight | 281.3 g/mol | [5] |

| Appearance | Crystalline solid | [5] |

| Melting Point | 208 °C | [3] |

| UV Absorbance (λmax) | 260 nm | [5] |

| Purity | Typically ≥98% |[5] |

Table 2: Physicochemical Properties of 2'-Deoxyadenosine

| Property | Value | Source(s) |

|---|---|---|

| Synonyms | Deoxyadenosine, Adenine deoxyriboside | [6] |

| CAS Number | 958-09-8 | [6][7] |

| Molecular Formula | C₁₀H₁₃N₅O₃ | [6][8] |

| Molecular Weight | 251.24 g/mol | [6][7] |

| Appearance | White powder | [7] |

| Melting Point | 185 - 189 °C | [7][9] |

| UV Absorbance (λmax) | 260 nm (at pH 7) | [7] |

| Purity | Typically ≥99% | |

Solution Preparation: Protocols and Rationale

The choice of solvent is a critical decision dictated by the compound's solubility and the requirements of the downstream application. Organic solvents like DMSO offer high solubility but can be toxic to cells, whereas aqueous buffers are biocompatible but may offer lower solubility.

Protocol 2.1: Preparation of Aqueous Stock Solutions (e.g., 10 mg/mL in PBS)

This protocol is recommended for applications involving live cells where organic solvents must be avoided.

Causality: Using a buffered saline solution like PBS (pH 7.2-7.4) maintains physiological pH, which is critical for cell viability and can be important for the stability of the nucleoside analog. Sterile filtration is a mandatory step to prevent microbial contamination of cell cultures.

Materials:

-

2'-O-Methyladenosine powder

-

Sterile Phosphate-Buffered Saline (PBS), pH 7.2

-

Sterile conical tubes (15 mL or 50 mL)

-

Calibrated analytical balance

-

Vortex mixer

-

Sterile 0.22 µm syringe filters

Step-by-Step Methodology:

-

Aseptic Technique: Perform all steps in a laminar flow hood to maintain sterility.

-

Weighing: Tare a sterile conical tube on a calibrated balance. Carefully weigh the desired amount of 2'-O-Methyladenosine powder directly into the tube.

-

Dissolution: Add the calculated volume of sterile PBS to achieve the target concentration (e.g., for 10 mg of powder, add 1 mL of PBS for a 10 mg/mL solution).

-

Mixing: Cap the tube securely and vortex at medium speed for 2-3 minutes. According to supplier data, 2'-O-Methyladenosine is soluble in PBS at up to 10 mg/mL.[5] If complete dissolution is not achieved, gentle warming in a 37°C water bath for 5-10 minutes can be applied.

-

Sterile Filtration: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter and dispense the solution into a new, sterile, and clearly labeled cryovial or conical tube. This removes any potential bacterial contaminants without affecting the compound.

-

Aliquoting & Storage: Immediately aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles. Store as recommended in Section 3.

Protocol 2.2: Preparation of Organic Stock Solutions (e.g., 20 mg/mL in DMSO)

This protocol is suitable for creating high-concentration master stocks for long-term storage or for experiments where the final DMSO concentration can be diluted to non-toxic levels (typically <0.1% v/v).

Causality: DMSO is an excellent polar aprotic solvent that can dissolve a wide range of organic molecules, including nucleoside analogs, at high concentrations.[10] This allows for the creation of concentrated stocks that occupy minimal storage space. However, its potential for cytotoxicity necessitates careful dilution calculations for in-vitro experiments.

Materials:

-

2'-O-Methyladenosine powder

-

Anhydrous, molecular biology grade Dimethyl Sulfoxide (DMSO)

-

Amber glass vials or polypropylene tubes

-

Calibrated analytical balance

-

Vortex mixer

Step-by-Step Methodology:

-

Safety First: Handle DMSO in a chemical fume hood, wearing appropriate gloves and eye protection. DMSO facilitates the absorption of substances through the skin.

-

Weighing: Tare a suitable vial on a calibrated balance. Weigh the desired amount of 2'-O-Methyladenosine powder into the vial.

-

Dissolution: Add the calculated volume of anhydrous DMSO. 2'-O-Methyladenosine is readily soluble in DMSO at concentrations up to 20 mg/mL.[5]

-

Mixing: Cap the vial tightly and vortex for 1-2 minutes until the solid is completely dissolved. The solution should be clear.

-

Aliquoting & Storage: Aliquot the concentrated stock into smaller volumes in amber or opaque tubes to protect from light. Store as recommended in Section 3.

Caption: Workflow for preparing 2'-O-Methyladenosine solutions.

Stability and Storage Recommendations

Proper storage is essential to prevent chemical degradation and ensure the long-term viability of the compound. Nucleoside analogs can be susceptible to hydrolysis and oxidation.[11] The 2'-O-methyl modification, however, confers significant resistance to enzymatic degradation by nucleases, a key advantage for its use in oligonucleotide therapeutics.[2]

Causality: Storing solutions in aliquots at low temperatures (-20°C or -80°C) dramatically slows down chemical degradation kinetics. Avoiding repeated freeze-thaw cycles is critical because it can introduce water condensation, potentially leading to hydrolysis, and can cause solute precipitation in some buffer systems. Light exposure can induce photochemical degradation, necessitating the use of opaque or amber containers.

Table 3: Recommended Storage Conditions

| Form | Solvent | Short-Term Storage (1-2 weeks) | Long-Term Storage (≥ 4 years) | Key Considerations | Source(s) |

|---|---|---|---|---|---|

| Solid Powder | N/A | 2-8°C | -20°C | Store desiccated and protected from light. Hygroscopic. | [7][10] |

| Solution | Aqueous (e.g., PBS) | 2-8°C (up to 1 week) | -20°C or -80°C | Aliquot to avoid freeze-thaw. | [5] |

| Solution | Organic (e.g., DMSO) | 2-8°C | -80°C | Aliquot. Ensure vials are tightly sealed to prevent water absorption by DMSO. |[5][10] |

Quality Control of Prepared Solutions

To ensure trustworthiness and reproducibility, prepared solutions should be validated for concentration and purity.

Protocol 4.1: Concentration Verification by UV-Vis Spectrophotometry The purine ring of 2'-O-Methyladenosine absorbs UV light maximally at 260 nm. This property can be used to determine the concentration via the Beer-Lambert law (A = εbc).

-

Procedure:

-

Dilute a small aliquot of the stock solution in the same solvent used for preparation (e.g., PBS or DMSO).

-

Use a quartz cuvette to measure the absorbance at 260 nm.

-

Calculate the concentration. The molar extinction coefficient (ε) for similar adenosine analogs is in the range of ~15,000 M⁻¹cm⁻¹. For precise quantification, an experimentally determined or supplier-provided ε value should be used.

-

Protocol 4.2: Purity Assessment by HPLC High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of a compound and detecting any degradation products.

-

Rationale: A reversed-phase HPLC method can separate the parent compound from more polar degradation products or other impurities.[12] Comparing the chromatogram of a freshly prepared solution to one that has been stored for an extended period can reveal stability issues.

-

General Method:

-

Column: C18 analytical column.

-

Mobile Phase: A gradient of acetonitrile in water with a modifier like formic acid or ammonium formate is typically effective for separating nucleosides.[12]

-

Detection: UV detector set to 260 nm.

-

Analysis: The purity is determined by the peak area of the main compound relative to the total area of all peaks in the chromatogram. A pure sample should exhibit a single major peak.

-

Safety and Handling Precautions

As a matter of standard laboratory practice, all chemicals should be treated as potentially hazardous.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves when handling the solid compound or its solutions.[9]

-

Powder Handling: When weighing the solid form, use a chemical fume hood or a ventilated balance enclosure to prevent inhalation of fine particulates.[9]

-

Skin Exposure: Avoid direct contact with the skin. In case of contact, wash the affected area thoroughly with soap and water.[13]

-

Spill Cleanup: Absorb small spills with an inert material (e.g., vermiculite, sand) and place it in a sealed container for chemical waste disposal. Ventilate the area of the spill.[13]

-

Waste Disposal: Dispose of all waste materials (unused solutions, contaminated vials) in accordance with local, state, and federal regulations for chemical waste.

Caption: Decision tree for selecting the appropriate storage protocol.

References

-

A simple method of the preparation of 2'-O-methyladenosine. Methylation of adenosine with methyl iodide in anhydrous alkaline medium . PubMed. [Link]

-

2'-O-Methyladenosine | C11H15N5O4 | CID 102213 . PubChem, National Center for Biotechnology Information. [Link]

-

Adenosine, 2'-deoxy- . NIST WebBook. [Link]

- Synthesis method for 2'-deoxyadenosine monohydrate.

-

Nucleoside Analogs: A Review of Its Source and Separation Processes . National Center for Biotechnology Information (PMC). [Link]

-

HPLC Methods for analysis of 2'-Deoxyadenosine . HELIX Chromatography. [Link]

-

2'-Deoxyadenosine selectively kills nonneuronal cells without affecting survival and growth of chick dorsal root ganglion neurons . PubMed. [Link]

-

Synthesis of 2′-O-Methyl/2′-O-MOE-L-Nucleoside Derivatives and Their Applications . National Center for Biotechnology Information (PMC). [Link]

-

adenosine nucleotides degradation II Pathway . PubChem, National Center for Biotechnology Information. [Link]

-

Simultaneous Quantification of Adenosine and Deoxyadenosine Isomers in Foods with High Sensitivity . PubMed. [Link]

-

Safety Data Sheet 2'-Deoxyadenosine Monohydrate . BERRY & ASSOCIATES/ICON ISOTOPES. [Link]

-

Nucleoside Analogues . LiverTox - NCBI Bookshelf. [Link]

-

Quantitative Analysis of Methylated Adenosine Modifications Revealed Increased Levels of N6-Methyladenosine (m6A) and N6,2′-O-Dimethyladenosine (m6Am) in Serum From Colorectal Cancer and Gastric Cancer Patients . Frontiers in Oncology. [Link]

-

Nucleoside analogue . Wikipedia. [Link]

-

Synthesis and Biological Evaluation of 5′-Deoxy-adenosine Derivatives as A3 Adenosine Receptor Ligands . National Center for Biotechnology Information (PMC). [Link]

-

Natural and Synthetic Modified Nucleic Acids: Their Properties, Functions and Applications . MDPI. [Link]

-

Quantitative Analysis of Methylated Adenosine Modifications... . ResearchGate. [Link]

-

Understanding YTHDF2-mediated mRNA Degradation By m6A-BERT-Deg . National Center for Biotechnology Information (PMC). [Link]

-

Optimized Method for the Synthesis of Alkyne-Modified 2′-Deoxynucleoside Triphosphates . MDPI. [Link]

-

Process Research on the Preparation of DMT Protected 2′- O -Methoxyethylguanosine for Oligonucleotide Synthesis... . ResearchGate. [Link]

-

The Synthesis and Uses of Conformationally Restricted Nucleoside Analogues and Their Antiviral Activity . ScholarWorks, California State University, Sacramento. [Link]

-

Mechanism of deoxyadenosine and 2-chlorodeoxyadenosine toxicity to nondividing human lymphocytes . National Center for Biotechnology Information (PMC). [Link]

-

Deoxyadenosine | C10H13N5O3 | CID 13730 . PubChem, National Center for Biotechnology Information. [Link]

-

2-Methyladenosine | C11H15N5O4 | CID 459890 . PubChem, National Center for Biotechnology Information. [Link]

Sources

- 1. Nucleoside Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. IJMS | Special Issue : Natural and Synthetic Modified Nucleic Acids: Their Properties, Functions and Applications [mdpi.com]

- 3. biosynth.com [biosynth.com]

- 4. 2'-O-Methyladenosine | C11H15N5O4 | CID 102213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Adenosine, 2'-deoxy- [webbook.nist.gov]

- 7. 2'-Deoxyadenosine | 958-09-8 [chemicalbook.com]

- 8. Deoxyadenosine | C10H13N5O3 | CID 13730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]

- 11. Synthesis and Biological Evaluation of 5′-Deoxy-adenosine Derivatives as A3 Adenosine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 12. helixchrom.com [helixchrom.com]

- 13. biosynth.com [biosynth.com]

Application Notes and Protocols: 2'-Deoxy-2'-methoxyadenosine in DNA Sequencing

For Researchers, Scientists, and Drug Development Professionals

Introduction: Exploring the Potential of 2'-Modified Deoxynucleotides in DNA Sequencing

The landscape of DNA sequencing has been shaped by the innovative use of modified nucleotides. The foundational Sanger sequencing method, for instance, relies on the incorporation of 2',3'-dideoxynucleotides to terminate DNA synthesis, a process that has been instrumental in genomics for decades.[1][2] In the quest for novel sequencing methodologies and applications, researchers are exploring a wider array of nucleotide analogs. Among these, 2'-modified deoxynucleotides, such as 2'-Deoxy-2'-methoxyadenosine, present an intriguing area of investigation.

This document provides a detailed exploration of the potential applications of 2'-Deoxy-2'-methoxyadenosine in DNA sequencing. As a Senior Application Scientist, the following sections will delve into the theoretical underpinnings, potential advantages and challenges, and a hypothetical protocol for the use of this modified nucleoside. The information presented is synthesized from current knowledge on nucleic acid chemistry and enzymatic processes, aiming to provide a robust framework for researchers interested in this novel application.

The Principle of Application: Chain Termination and Beyond

The primary hypothesized application of 2'-Deoxy-2'-methoxyadenosine in DNA sequencing is as a chain terminator . The rationale for this is based on the critical role of the 2'- and 3'-hydroxyl groups of the deoxyribose sugar in the process of DNA polymerization. While the 3'-hydroxyl group is essential for the formation of the phosphodiester bond that extends the DNA chain, modifications at the 2' position can also significantly impact the conformation of the sugar and its interaction with DNA polymerase.[1][3][4]

The presence of a methoxy group at the 2' position, while leaving the 3'-hydroxyl group available for bond formation, may sterically hinder the DNA polymerase from efficiently adding the next nucleotide. This could lead to a "leaky" or "soft" termination, where the probability of termination after incorporation is high but not absolute. This contrasts with the definitive termination caused by 2',3'-dideoxynucleotides, which lack the 3'-hydroxyl group entirely.[1][3]

Beyond chain termination, the 2'-methoxy group could potentially serve other functions, such as providing resistance to certain nucleases or acting as a unique chemical handle for downstream applications, although these possibilities are more speculative and require further investigation.

Properties of 2'-Deoxy-2'-methoxyadenosine

Understanding the chemical and physical properties of 2'-Deoxy-2'-methoxyadenosine is crucial for its application.

| Property | Description |

| Chemical Structure | A deoxyadenosine nucleoside with a methoxy group (-OCH3) at the 2' position of the deoxyribose sugar. |

| Synthesis | Can be synthesized from adenosine through a series of chemical modifications. |

| Incorporation | As a triphosphate (2'-Deoxy-2'-methoxyadenosine triphosphate or 2'-OMe-dATP), it can be a substrate for certain DNA polymerases, though efficiency may vary. |

| Stability | The 2'-methoxy modification can confer increased stability against certain types of enzymatic degradation. |

Enzymatic Incorporation of 2'-Deoxy-2'-methoxyadenosine Triphosphate (2'-OMe-dATP)

The successful use of 2'-OMe-dATP in DNA sequencing is contingent on its recognition and incorporation by a DNA polymerase. The efficiency and fidelity of this incorporation are key parameters.

Several studies have shown that DNA polymerases can incorporate nucleotides with modifications at the 2' position, although often with reduced efficiency compared to their natural counterparts. The bulky methoxy group at the 2' position can affect the enzyme's active site, potentially leading to a lower incorporation rate and increased discrimination by the polymerase.

The choice of DNA polymerase is therefore critical. High-fidelity proofreading polymerases may be less tolerant of such modifications, while other polymerases, including those engineered for specific properties, might be more accommodating.[5] For instance, some DNA polymerases have been engineered to more efficiently incorporate methylated nucleotides.[5]

Hypothetical Protocol for Chain-Termination Sequencing using 2'-OMe-dATP

The following is a hypothetical protocol for a Sanger-like chain-termination DNA sequencing experiment using 2'-Deoxy-2'-methoxyadenosine triphosphate as a terminator. This protocol is intended as a starting point for experimentation and will likely require optimization.

Reagent Preparation

-

Template DNA: Purified single-stranded or denatured double-stranded DNA of interest.

-

Primer: A short oligonucleotide complementary to the sequence flanking the region of interest.

-

dNTP Mix: A solution containing dATP, dCTP, dGTP, and dTTP at a suitable concentration (e.g., 10 mM each).

-

2'-OMe-dATP: A solution of 2'-Deoxy-2'-methoxyadenosine triphosphate at a concentration to be optimized.

-

DNA Polymerase: A suitable non-proofreading DNA polymerase (e.g., a variant of Taq polymerase or a specifically engineered polymerase).

-

Reaction Buffer: A buffer compatible with the chosen DNA polymerase.

Sequencing Reaction Setup

Four separate reactions should be set up, one for each of the four standard deoxynucleotides as the limiting nucleotide, with the other three present in excess, along with the 2'-OMe-dATP.

| Reagent | Volume (µL) - Example | Final Concentration |

| Template DNA (100 ng/µL) | 1 | 100 ng |

| Primer (10 µM) | 1 | 1 µM |

| Reaction Buffer (10x) | 2 | 1x |

| dNTP Mix (10 mM each) | 1 | 0.5 mM each |

| 2'-OMe-dATP (1 mM) | 1 | 0.05 mM (to be optimized) |

| DNA Polymerase (5 U/µL) | 0.5 | 2.5 U |

| Nuclease-free water | to 20 µL | - |

This table represents a single reaction. Four such reactions would be prepared, each with a different limiting dNTP and the corresponding ddNTP for comparison, or with 2'-OMe-dATP as the terminator.

Thermal Cycling

A standard thermal cycling program for Sanger sequencing can be adapted:

-

Initial Denaturation: 96°C for 1 minute

-

Cycling (30 cycles):

-

96°C for 10 seconds (Denaturation)

-

50°C for 5 seconds (Annealing)